N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
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Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
There are several methods for the synthesis of oxazole derivatives. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can vary widely depending on the substitution pattern. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives can be quite diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the specific derivative. For instance, oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Mechanism of Action
Future Directions
The future directions in the research of oxazole derivatives are promising. Researchers around the globe continue to synthesize various oxazole derivatives and screen them for their various biological activities . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-13(19)17(4-2)11-14(20)18-8-5-12(6-9-18)15-16-7-10-21-15/h3,7,10,12H,1,4-6,8-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOXUCYXJAEQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C2=NC=CO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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